molecular formula C13H21N3O2S B8326332 tert-Butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B8326332
M. Wt: 283.39 g/mol
InChI Key: YTERLEAGTUGMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H21N3O2S and its molecular weight is 283.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl 3-[methyl(1,3-thiazol-2-yl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-10(9-16)15(4)11-14-6-8-19-11/h6,8,10H,5,7,9H2,1-4H3

InChI Key

YTERLEAGTUGMDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.73 g (32.4 mmol) of tert.-butyl 3-(thiazol-2-ylamino)pyrrolidine-1-carboxylate (synthesis described in Example 11) in MeCN (120 ml) was combined with 1.56 g (38.9 mmol, 60% strength in mineral oil) of sodium hydride and stirred for 30 min at RT. 4.04 ml (64.8 mmol) of iodomethane were then added and stirring was continued for a further 3 h at RT. After addition of a conc. aq. NH4OH soln. (30 ml), the phases were separated and the aqueous phase was extracted with EA. The collected organic phases were dried over MgSO4, filtered and evaporated under a vacuum. 3.16 g (11.2 mmol, 34%) of tert.-butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate were obtained by CC (chloroform/EA 20:1) with the residue.
Name
chloroform EA
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0 (± 1) mol
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solvent
Reaction Step One
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8.73 g
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reactant
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1.56 g
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reactant
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4.04 mL
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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Quantity
120 mL
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solvent
Reaction Step Six

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